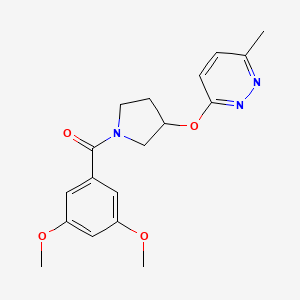
(3,5-Dimethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic compound known for its complex chemical structure and diverse applications. It contains phenyl, pyridazine, and pyrrolidine moieties, which contribute to its unique chemical behavior and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone generally follows a multi-step synthetic process:
Step 1: : Formation of the 3,5-Dimethoxyphenyl Intermediate : This can be achieved through electrophilic aromatic substitution reactions, often involving methoxybenzene derivatives.
Step 2: : Preparation of the Pyridazine Moiety : The 6-methylpyridazine structure is synthesized separately, typically through cyclization reactions involving hydrazine derivatives.
Step 3: : Coupling of the Pyrrolidine Ring : This ring is synthesized and then attached to the phenyl intermediate via nucleophilic substitution or related coupling reactions.
Step 4: : Final Assembly : The assembled fragments are joined under specific conditions, often requiring the use of strong bases, catalysts, or high temperatures to ensure the formation of the desired methanone linkage.
Industrial Production Methods: On an industrial scale, the synthesis of this compound is optimized for yield and purity. Large-scale methods may involve:
Continuous flow reactors to ensure consistent reaction conditions.
High-pressure or microwave-assisted synthesis to accelerate reaction times.
The use of specialized catalysts to improve selectivity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation: : The compound may undergo oxidation at various positions depending on the oxidizing agent used.
Reduction: : Selective reduction can target specific functional groups like the methanone.
Substitution: : Electrophilic or nucleophilic substitution can modify the phenyl, pyridazine, or pyrrolidine rings.
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: : Hydrogenation using catalysts like palladium on carbon (Pd/C) under high pressure.
Substitution: : Using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) for deprotonation.
Oxidative and reductive products.
Substituted derivatives with altered functional groups, potentially leading to new compounds with unique properties.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Used as a building block for synthesizing more complex molecules.
Studied for its reactivity and as a model compound in mechanistic organic chemistry.
Investigated for potential therapeutic properties.
Can act as a ligand in biochemical assays, targeting specific enzymes or receptors.
Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The exact mechanism of action for (3,5-Dimethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone depends on its application. Common mechanisms include:
Biochemical Pathways: : Interaction with enzymes or receptors, influencing biochemical pathways.
Molecular Targets: : Specific binding to proteins or nucleic acids, altering their function or stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
(3,5-Dimethoxyphenyl)(3-((4-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone: : Similar in structure but with different substitution on the pyridazine ring.
(3,5-Dimethoxyphenyl)(3-((6-methylpyrazin-3-yl)oxy)pyrrolidin-1-yl)methanone: : Contains pyrazine instead of pyridazine, leading to different chemical properties.
(3,5-Dimethoxyphenyl)(3-((6-ethylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone: : Substitution with an ethyl group on the pyridazine ring.
Uniqueness: (3,5-Dimethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone stands out due to its unique combination of methoxy groups on the phenyl ring, along with the specific 6-methyl substitution on the pyridazine. This unique structure imparts specific reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
IUPAC Name |
(3,5-dimethoxyphenyl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-12-4-5-17(20-19-12)25-14-6-7-21(11-14)18(22)13-8-15(23-2)10-16(9-13)24-3/h4-5,8-10,14H,6-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFLAWZYBGXEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














